An In-depth Technical Guide to 1-Cyclobutyl-3-ethynylbenzene: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 1-Cyclobutyl-3-ethynylbenzene: A Versatile Building Block in Modern Drug Discovery
Prepared by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-Cyclobutyl-3-ethynylbenzene (CAS 1602816-47-6). While specific experimental data for this compound is limited, this document leverages established principles of organic chemistry and data from structurally analogous molecules to offer a detailed and predictive analysis. The guide is intended for researchers, scientists, and drug development professionals interested in leveraging this molecule's unique structural features—a strained cyclobutyl ring and a reactive terminal alkyne—for the synthesis of novel therapeutic agents.
Introduction: Unveiling a Promising Scaffold
1-Cyclobutyl-3-ethynylbenzene is a unique aromatic hydrocarbon that incorporates two key functionalities of increasing importance in medicinal chemistry: a cyclobutyl moiety and a terminal phenylacetylene. The cyclobutyl group, a strained four-membered ring, is recognized for its ability to serve as a bioisostere for other common groups, improve metabolic stability, and provide a three-dimensional scaffold for molecular design.[1][2] The terminal alkyne, on the other hand, is a versatile handle for a variety of chemical transformations, most notably the Nobel Prize-winning Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry."[3][4] This powerful reaction allows for the efficient and specific formation of stable triazole linkages, a common motif in modern pharmaceuticals.[4]
This guide will delve into the predicted chemical and physical properties of 1-Cyclobutyl-3-ethynylbenzene, propose a robust synthetic pathway, and explore its potential applications as a key building block in the development of next-generation therapeutics.
Predicted Chemical and Physical Properties
Direct experimental data for 1-Cyclobutyl-3-ethynylbenzene is not widely available. However, by analyzing its constituent parts—cyclobutylbenzene and 3-substituted phenylacetylenes—we can predict its properties with a high degree of confidence.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₁₂H₁₂ | - |
| Molecular Weight | 156.23 g/mol | - |
| Appearance | Colorless to light-yellow liquid | Based on the physical state of cyclobutylbenzene and 3-ethynyltoluene.[5][6] |
| Boiling Point | ~200-220 °C | Extrapolated from the boiling points of cyclobutylbenzene (~199 °C) and 3-ethynyltoluene (170-175 °C).[5][6] |
| Density | ~0.9-0.95 g/mL | Based on the densities of cyclobutylbenzene (~0.978 g/cm³) and 3-ethynyltoluene (0.900 g/mL).[5][6] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents). | General property of non-polar aromatic hydrocarbons.[7] |
Predicted Spectroscopic Data
The structural features of 1-Cyclobutyl-3-ethynylbenzene suggest a unique spectroscopic signature. The following are predicted key features based on analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, acetylenic, and cyclobutyl protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.1-7.4 | multiplet | 4H |
| Acetylenic-H | ~3.1 | singlet | 1H |
| Cyclobutyl-CH (benzylic) | ~3.5 | quintet | 1H |
| Cyclobutyl-CH₂ | 1.8-2.4 | multiplet | 6H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the aromatic, alkyne, and cyclobutyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (substituted) | 120-145 |
| Aromatic C-H | 125-130 |
| Acetylenic C-H | ~77 |
| Acetylenic C (quaternary) | ~84 |
| Cyclobutyl C-H (benzylic) | ~38 |
| Cyclobutyl C-H₂ | ~26, ~18 |
Synthesis and Reactivity
The most logical and efficient synthetic route to 1-Cyclobutyl-3-ethynylbenzene is through a Sonogashira coupling reaction.[8][9] This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.
Proposed Synthetic Workflow
A plausible two-step synthesis is outlined below, starting from the commercially available 1-bromo-3-cyclobutylbenzene.
Caption: Proposed two-step synthesis of 1-Cyclobutyl-3-ethynylbenzene.
Detailed Experimental Protocol
Step 1: Sonogashira Coupling
-
To a solution of 1-bromo-3-cyclobutylbenzene in a suitable solvent (e.g., triethylamine or THF/triethylamine mixture) under an inert atmosphere (e.g., nitrogen or argon), add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).[10]
-
To this mixture, add ethynyltrimethylsilane. The use of a silyl-protected alkyne prevents self-coupling of the terminal alkyne.[11]
-
The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up by filtration to remove the catalyst, followed by extraction and purification by column chromatography to yield 1-cyclobutyl-3-((trimethylsilyl)ethynyl)benzene.
Step 2: Deprotection of the Silyl Group
-
The trimethylsilyl (TMS) protecting group can be easily removed under mild basic conditions.[12][13] Dissolve the silylated intermediate in a protic solvent like methanol.
-
Add a mild base, such as potassium carbonate (K₂CO₃), and stir the mixture at room temperature.[12]
-
The reaction progress is monitored by TLC.
-
Once the deprotection is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated to afford the final product, 1-Cyclobutyl-3-ethynylbenzene.
Key Reactivity
The primary site of reactivity in 1-Cyclobutyl-3-ethynylbenzene is the terminal alkyne. This functional group is a versatile handle for a wide range of organic transformations.
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